

Molecular weight and formula of 3,3'-Diethylthiacarbocyanine iodide

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Compound of Interest

Compound Name: **3,3'-Diethylthiacarbocyanine**

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An In-Depth Technical Guide to **3,3'-Diethylthiacarbocyanine** Iodide (DiSC₂(3))

Section 1: Core Chemical Identity and Properties

3,3'-Diethylthiacarbocyanine iodide, commonly referred to by synonyms such as DiSC₂(3) or Thiazole Purple, is a synthetic organic compound belonging to the cyanine dye family.^{[1][2][3]} ^[4] These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. In the case of DiSC₂(3), this structure consists of two benzothiazole rings linked by a three-carbon trimethine chain. This extended, conjugated π -electron system is the fundamental origin of the molecule's strong absorption and fluorescence properties in the visible spectrum.^[2]

The iodide anion serves as the counterion to the positively charged cationic dye, ensuring charge neutrality and contributing to its solubility characteristics in various polar solvents.^[2] Due to its high molar absorptivity and notable fluorescence quantum yield, DiSC₂(3) has become an invaluable tool for researchers in biology, chemistry, and materials science.^{[2][5]}

Key Chemical Identifiers and Physicochemical Data

The fundamental properties of **3,3'-Diethylthiacarbocyanine** iodide are summarized below. This data is critical for experimental design, including the preparation of stock solutions and the selection of appropriate analytical equipment.

Property	Value	Source(s)
Chemical Formula	$C_{21}H_{21}IN_2S_2$	[1] [2] [4] [5] [6]
Molecular Weight	492.44 g/mol	[3] [4] [5] [6]
CAS Number	905-97-5	[1] [2] [3] [4] [6]
Appearance	Amber to brown to dark green powder/crystals	[3] [5]
Melting Point	268-270 °C (with decomposition)	[5] [6]
Max. Absorption (λ_{max})	~557-560 nm (in Methanol)	[3] [6]
Max. Fluorescence (λ_{em})	~576 nm (in Methanol)	[3]
Common Solvents	Methanol, Ethanol, Dimethyl sulfoxide (DMSO)	[3]

Section 2: Applications and Mechanism of Action

The utility of **3,3'-Diethylthiacarbocyanine** iodide stems from its photophysical properties. As a fluorescent dye, it absorbs photons of a specific wavelength (around 560 nm) and, after a brief excited state lifetime, emits photons at a longer wavelength. This Stokes shift is fundamental to its application in fluorescence-based techniques, allowing the emitted signal to be distinguished from the excitation light.

Core Applications

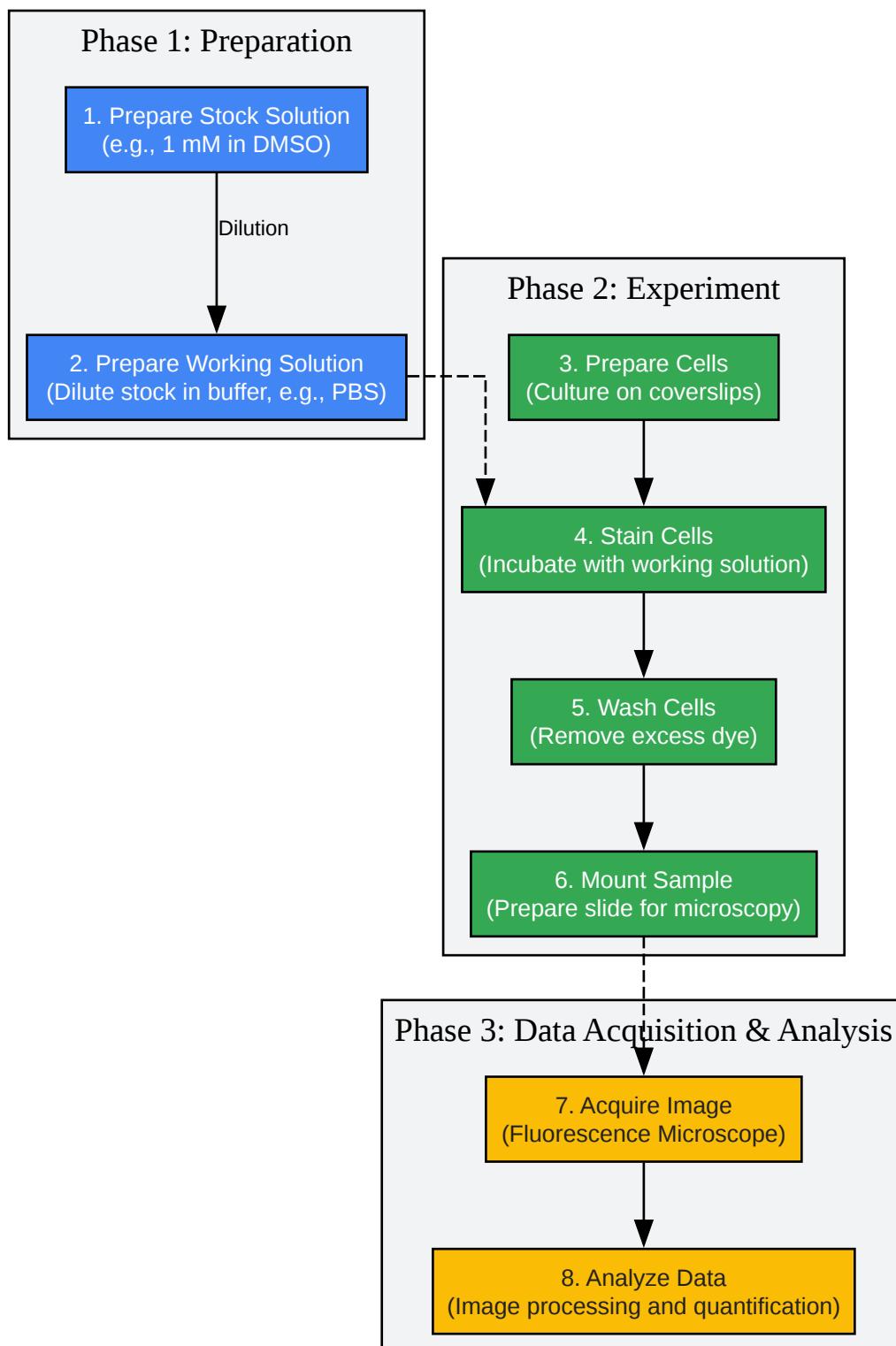
- Fluorescence Microscopy and Cellular Imaging: DiSC₂(3) is widely used to stain and visualize cellular structures.[\[5\]](#) Its lipophilic nature allows it to associate with cellular membranes, making it a valuable probe for visualizing cell boundaries and morphology in both live and fixed-cell imaging.
- Nucleic Acid Research: The planar structure of the dye allows it to interact with DNA. Studies have shown that DiSC₂(3) can bind to DNA, and its chiroptical properties can be used as a sensitive reporter of DNA helicity. For instance, it can spectroscopically differentiate between

the right-handed B-form and the left-handed Z-form of DNA, a feature of significant interest in studying gene regulation.[7]

- **Flow Cytometry:** In flow cytometry, the dye can be used to analyze cell populations by providing a distinct fluorescence signal, aiding in the identification and quantification of different cell types within a heterogeneous sample.[5]
- **Materials Science:** Beyond biology, DiSC₂(3) is employed in the development of advanced materials. It has been used as a donor in electrochemical systems and as a sensitizing layer on gold nanorods for Surface-Enhanced Raman Spectroscopy (SERRS).[6] Its properties are also leveraged in the creation of solid-state dye-doped polymer lasers.[6]

Workflow for a Typical Fluorescence Imaging Experiment

The following diagram outlines a standard workflow for utilizing DiSC₂(3) in a cellular imaging experiment, from solution preparation to final analysis. This process highlights the critical steps where careful handling and optimization are required to ensure data integrity.



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Caption: Standard workflow for cellular imaging using DiSC₂(3).

Section 3: Experimental Protocol for Cellular Staining

This section provides a detailed, self-validating methodology for using **3,3'-Diethylthiacarbocyanine** iodide to stain adherent mammalian cells for fluorescence microscopy.

Objective: To reliably label cellular membranes for morphological analysis.

Materials:

- **3,3'-Diethylthiacarbocyanine** iodide (CAS 905-97-5)
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.4
- Cell culture medium (e.g., DMEM)
- Adherent mammalian cells (e.g., HeLa, A549)
- Glass coverslips in a 24-well plate
- Micropipettes and sterile tips
- Microcentrifuge tubes
- Mounting medium
- Microscope slides

Methodology:

- Safety First: Before handling, review the Safety Data Sheet (SDS). **3,3'-Diethylthiacarbocyanine** iodide is a skin, eye, and respiratory irritant.[\[1\]](#)[\[8\]](#) Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood.[\[8\]](#)

- Preparation of 1 mM Stock Solution:

- Causality: A concentrated stock solution in an anhydrous organic solvent like DMSO is prepared to ensure long-term stability and minimize hydrolysis. DMSO is the solvent of choice as it readily dissolves the dye and is miscible with aqueous cell culture media at low final concentrations (<0.5% v/v).
 - Accurately weigh 4.92 mg of DiSC₂(3) powder.
 - Dissolve the powder in 10 mL of anhydrous DMSO to yield a final concentration of 1 mM.
 - Vortex thoroughly until fully dissolved.
 - Aliquot into small-volume, light-blocking microcentrifuge tubes. Store at -20°C, protected from light and moisture.^{[3][9]} A properly stored stock solution is stable for several months.
^[9]

- Cell Preparation:

- Seed adherent cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluence on the day of staining.
- Incubate under standard conditions (e.g., 37°C, 5% CO₂) until cells are well-adhered and have reached the desired confluence.

- Staining and Incubation:

- Causality: The working solution is prepared immediately before use by diluting the stock solution in a physiologically compatible buffer like PBS. This prevents dye precipitation and ensures cell viability. The final concentration must be optimized as high concentrations can be cytotoxic.
- Prepare a working solution by diluting the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed PBS or serum-free medium. (e.g., add 2.5 µL of 1 mM stock to 497.5 µL of PBS for a 5 µM solution).
- Aspirate the culture medium from the wells.

- Gently wash the cells twice with 500 µL of warm PBS.
- Add 300-500 µL of the staining working solution to each well, ensuring the coverslip is fully submerged.
- Incubate for 15-30 minutes at 37°C, protected from light.
- **Washing and Mounting:**
 - Causality: Washing steps are crucial to remove unbound dye, which would otherwise contribute to high background fluorescence and reduce image contrast.
 - Aspirate the staining solution.
 - Wash the cells three times with 500 µL of warm PBS, with a 5-minute incubation for each wash.
 - Mount the coverslip onto a microscope slide using an appropriate mounting medium. Seal the edges with nail polish if desired for long-term storage.
- **Imaging and Validation:**
 - Self-Validation: To ensure the observed signal is specific, a control coverslip of unstained cells must be prepared and imaged using identical acquisition settings. This will establish the level of cellular autofluorescence.
 - Image the sample on a fluorescence microscope equipped with filters appropriate for DiSC₂(3). Use an excitation filter around 550-560 nm and an emission filter around 570-590 nm.
 - Optimize acquisition settings (exposure time, gain) on the stained sample to achieve a bright signal with minimal background, avoiding pixel saturation.

Section 4: Safety and Handling

Proper handling of **3,3'-Diethylthiacarbocyanine** iodide is essential to ensure laboratory safety. The compound is classified with several hazards that require specific precautionary measures.

Hazard Class	GHS Statement	Precautionary Measures
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. [1] [8]
Eye Irritation	H319: Causes serious eye irritation	P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] [8]
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. [1]

Storage and Disposal:

- Storage: Store the compound in a tightly sealed, light-proof container in a cool, dry, and well-ventilated area.[\[8\]](#) For long-term stability, especially in solution, storage at -20°C is recommended.[\[3\]](#)[\[9\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[\[8\]](#)

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